2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde is a complex organic compound with significant chemical properties and potential applications in various scientific fields. It is classified under the indole family of compounds, which are known for their diverse biological activities and structural complexity. The compound's unique structure contributes to its potential utility in medicinal chemistry and material science.
The synthesis of 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde typically involves several key steps:
These methods allow for the construction of the indole framework while introducing necessary functional groups at specific positions.
The molecular structure of 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde can be described as follows:
Property | Data |
---|---|
Molecular Formula | C₁₂H₁₁N₁O₅ |
Molecular Weight | 249.22 g/mol |
IUPAC Name | 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde |
Canonical SMILES | COc1ccc2NCCc2c1C(=O)C(=O)O |
InChI Key | GYQIXYBFDXKXQZ-UHFFFAOYSA-N |
The presence of hydroxymethyl and methoxy groups contributes to its solubility and reactivity, making it a versatile compound for further chemical modifications.
2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed. Conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
The products formed from these reactions depend on the specific reagents used. For example:
The mechanism of action for 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde involves its interaction with biological targets:
While specific physical properties such as density and boiling point are not well-documented, the compound is expected to exhibit typical characteristics of similar organic compounds.
Key chemical properties include:
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in research and industry.
2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde has several scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: